molecular formula C20H13B B3049007 8-Bromo-1,1'-binaphthalene CAS No. 189824-08-6

8-Bromo-1,1'-binaphthalene

Cat. No.: B3049007
CAS No.: 189824-08-6
M. Wt: 333.2 g/mol
InChI Key: LIHKWGQGDSMCJQ-UHFFFAOYSA-N
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Description

8-Bromo-1,1’-binaphthalene is an organic compound with the molecular formula C20H13Br It is a brominated derivative of 1,1’-binaphthalene, characterized by the presence of a bromine atom at the 8th position of the binaphthalene structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-1,1’-binaphthalene typically involves the bromination of 1,1’-binaphthalene. One common method includes the use of bromine in the presence of a solvent such as acetonitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the 8th position. The process involves:

  • Dissolving 1,1’-binaphthalene in dry acetonitrile.
  • Adding bromine dropwise to the solution while maintaining a low temperature.
  • Stirring the mixture until the reaction is complete.
  • Purifying the product through recrystallization or chromatography.

Industrial Production Methods: Industrial production of 8-Bromo-1,1’-binaphthalene follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-1,1’-binaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 1,1’-binaphthalene.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products:

  • Substitution reactions yield various substituted binaphthalenes.
  • Oxidation reactions produce quinones or other oxidized products.
  • Reduction reactions result in the formation of 1,1’-binaphthalene.

Scientific Research Applications

8-Bromo-1,1’-binaphthalene has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor for various functionalized binaphthalenes.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 8-Bromo-1,1’-binaphthalene involves its interaction with specific molecular targets. The bromine atom can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved include:

    Electrophilic Substitution: The bromine atom can be replaced by other electrophiles, leading to the formation of new compounds.

    Coordination Chemistry: The compound can act as a ligand, coordinating with metal ions to form complexes.

Comparison with Similar Compounds

    1,1’-Binaphthalene: The parent compound without the bromine substitution.

    2,2’-Dibromo-1,1’-binaphthalene: A derivative with bromine atoms at the 2nd and 2nd’ positions.

    8,8’-Dibromo-1,1’-binaphthalene: A derivative with bromine atoms at the 8th and 8th’ positions.

Uniqueness: 8-Bromo-1,1’-binaphthalene is unique due to its selective bromination at the 8th position, which imparts distinct chemical properties and reactivity. This selective substitution allows for targeted functionalization and applications in various fields.

Biological Activity

8-Bromo-1,1'-binaphthalene is a brominated derivative of binaphthalene characterized by the presence of a bromine atom at the 8th position. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. Its molecular formula is C20_{20}H13_{13}Br, and it is synthesized primarily through the bromination of 1,1'-binaphthalene.

The synthesis of this compound typically involves the reaction of 1,1'-binaphthalene with bromine in a solvent such as acetonitrile under controlled conditions. The reaction can be summarized as follows:

  • Dissolving 1,1'-binaphthalene in dry acetonitrile.
  • Adding bromine dropwise while maintaining a low temperature.
  • Stirring until the reaction completes.
  • Purifying the product through recrystallization or chromatography.

This selective bromination allows for targeted functionalization, which is crucial for its biological applications.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the context of cancer research and drug development. Below are key findings from various studies:

Anticancer Properties

This compound has been investigated for its potential as an anticancer agent. It has shown promising results in inhibiting cell proliferation across various cancer cell lines:

  • Cell Lines Tested : Studies have evaluated its effects on cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and Jurkat (T-cell leukemia).
  • Inhibition Metrics : The compound demonstrated effective cytotoxicity with IC50_{50} values ranging from approximately 4.64 µM to 9.22 µM depending on the cell line and treatment duration .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Electrophilic Substitution : The bromine atom can participate in electrophilic substitution reactions, influencing the compound's reactivity with biomolecules.
  • Interaction with Proteins : It has been shown to interact with specific proteins involved in cell signaling pathways related to cancer progression .

Case Studies

Several studies have highlighted the biological activity of this compound:

Study 1: Cytotoxicity Evaluation

In a study conducted to evaluate cytotoxic effects on various cancer cell lines, this compound was found to significantly reduce cell viability in a dose-dependent manner. The results indicated that higher concentrations led to increased apoptosis rates.

Cell LineIC50_{50} (µM)Viable Cells (%) at 10 µM
HeLa9.22 ± 0.1730.38
MCF-78.47 ± 0.1821.24
Jurkat4.64 ± 0.0845.22

Study 2: Mechanistic Insights

Another study focused on elucidating the mechanism of action revealed that treatment with this compound resulted in significant alterations in cell cycle distribution, particularly an increase in sub-G1 phase cells indicative of apoptosis .

Properties

IUPAC Name

1-bromo-8-naphthalen-1-ylnaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Br/c21-19-13-5-9-15-8-4-12-18(20(15)19)17-11-3-7-14-6-1-2-10-16(14)17/h1-13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHKWGQGDSMCJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC=CC4=C3C(=CC=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20571989
Record name 8-Bromo-1,1'-binaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189824-08-6
Record name 8-Bromo-1,1'-binaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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